molecular formula C15H14N2O6 B2424212 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034314-25-3

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2424212
CAS No.: 2034314-25-3
M. Wt: 318.285
InChI Key: KKJBHCPPTBBRGD-UHFFFAOYSA-N
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Description

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and an oxazolidine-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzo[d][1,3]dioxole structure.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

    Oxazolidine-2,4-dione Formation: This step involves the reaction of an amino acid derivative with a carbonyl compound to form the oxazolidine-2,4-dione ring.

    Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrrolidine and oxazolidine-2,4-dione structures using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidine: Lacks the oxazolidine-2,4-dione moiety but shares the benzo[d][1,3]dioxole and pyrrolidine structures.

    Oxazolidine-2,4-dione Derivatives: Compounds with similar oxazolidine-2,4-dione structures but different substituents on the pyrrolidine ring.

Uniqueness

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-(1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6/c18-13-7-21-15(20)17(13)10-3-4-16(6-10)14(19)9-1-2-11-12(5-9)23-8-22-11/h1-2,5,10H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJBHCPPTBBRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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